Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a 2-methylphenyl group at the 5-position of the pyrazole ring
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins like the mitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response .
Mode of Action
Compounds with similar structures are known to interact with their targets through various mechanisms such as free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been found to affect pathways involving organosulfur compounds .
Pharmacokinetics
Similar compounds have been found to inhibit enzymes like glucose-6-phosphatase , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been found to exhibit antileishmanial and antimalarial activities .
Action Environment
It is known that factors such as temperature, ph, and presence of other compounds can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate typically involves the condensation of 2-methylphenylhydrazine with ethyl acetoacetate. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting intermediate undergoes cyclization to form the pyrazole ring, followed by esterification to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and yield. Additionally, purification techniques like recrystallization and chromatography are used to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions result in various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated as a lead compound for the development of new pharmaceuticals targeting specific enzymes and receptors.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-phenyl-1H-pyrazole-3-carboxylate: Lacks the methyl group on the phenyl ring, which may affect its biological activity and chemical reactivity.
Mthis compound: Has a methyl ester group instead of an ethyl ester, which can influence its solubility and pharmacokinetic properties.
5-(2-Methylphenyl)-1H-pyrazole-3-carboxylic acid: The carboxylic acid derivative, which may have different reactivity and biological activity compared to the ester form.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
942040-15-5 |
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Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 5-(2-methylphenyl)pyrazolidine-3-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-3-17-13(16)12-8-11(14-15-12)10-7-5-4-6-9(10)2/h4-7,11-12,14-15H,3,8H2,1-2H3 |
InChI Key |
IBNJMXUDRFHMIU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2C |
Canonical SMILES |
CCOC(=O)C1CC(NN1)C2=CC=CC=C2C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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